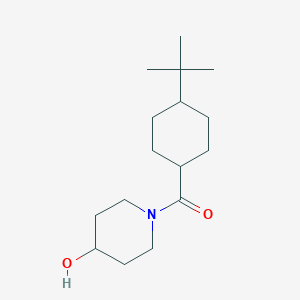

![molecular formula C9H16N2O2 B7501367 N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)

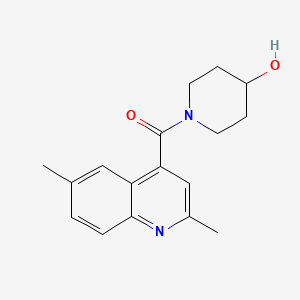

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide, commonly known as DDAO, is a fluorescent dye that has been widely used in scientific research applications. It is a highly sensitive and selective probe that can be used to detect a variety of biological molecules, including proteins, nucleic acids, and lipids.

Mechanism of Action

DDAO works by binding to specific biological molecules, such as proteins or nucleic acids, and emitting a fluorescent signal when excited by a light source. The intensity of the fluorescence signal is proportional to the amount of the target molecule present, making it a highly sensitive and quantitative tool for biological research.

Biochemical and Physiological Effects:

DDAO is generally considered to be non-toxic and has no known biochemical or physiological effects on living organisms. It is highly stable and can be used in a variety of experimental conditions, including in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

The main advantage of DDAO is its high sensitivity and selectivity for biological molecules, which makes it a highly effective tool for scientific research. However, its use is limited by its high cost and the need for specialized equipment, such as fluorescence microscopes, to detect the fluorescent signal.

Future Directions

There are many potential future directions for the use of DDAO in scientific research. For example, it could be used to develop new diagnostic tools for the detection of diseases, or as a tool for studying the dynamics of protein-protein interactions in living cells. Additionally, new methods for synthesizing DDAO could be developed to reduce its cost and increase its availability for scientific research.

Synthesis Methods

DDAO can be synthesized using a variety of methods, including the reaction of 2,3-dimethylmaleic anhydride with N,N-dimethylformamide dimethyl acetal, followed by reaction with cyclopropanecarboxylic acid. The resulting product can be purified using various chromatographic techniques, such as column chromatography or high-performance liquid chromatography.

Scientific Research Applications

DDAO has been used in a variety of scientific research applications, including protein labeling, DNA sequencing, and fluorescence microscopy. It has also been used as a biological probe for the detection of reactive oxygen species and other free radicals.

properties

IUPAC Name |

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-10(2)8(12)6-11(3)9(13)7-4-5-7/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRUBNUAMLQRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN(C)C(=O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)

![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)

![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)

![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)